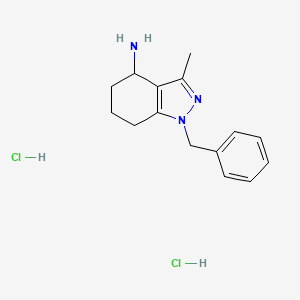

1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride is a heterocyclic compound with potential medicinal properties. It belongs to the indazole family, which has been studied for various biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

Synthesis Analysis

The synthesis of indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization, and formation of C–N and N–N bonds without catalyst and solvent. These approaches have been explored in recent years .

Molecular Structure Analysis

The molecular structure of This compound consists of an indazole core with a benzyl group and a methyl group attached. The exact arrangement of atoms can be visualized using molecular modeling software or X-ray crystallography .

Chemical Reactions Analysis

Indazoles exhibit diverse biological activities. For instance, 3-phenyl-2- [4- (trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2 H -indazole has high anti-inflammatory activity. Other derivatives have shown antinociceptive and antiproliferative effects .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : The compound plays a role in the synthesis of various heterocyclic compounds. For example, it can be involved in the synthesis of 1,2,4-triazole derivatives with antimicrobial activities (Bektaş et al., 2007). Similar compounds have been synthesized for antimicrobial and cytotoxic activities (Noolvi et al., 2014).

Catalyst-Free Synthesis : This compound can be used in catalyst-free conditions to create fused tetracyclic heterocycles, an important class of compounds in pharmaceutical chemistry (Li et al., 2013).

Pharmacological Research

Dopaminergic Activity : Compounds related to 1-benzyl-3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-amine dihydrochloride have been studied for their dopaminergic activity, indicating potential use in neurological and psychiatric disorders (Pfeiffer et al., 1982).

GABA Uptake Inhibition : Derivatives of this compound have been explored for their role in inhibiting GABA uptake, which can have implications in treating neurological conditions (Falch et al., 1999).

Orientations Futures

Mécanisme D'action

Target of Action

Indazole derivatives, which include this compound, have been found to interact with a variety of biological targets . For instance, they have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred from the known activities of indazole derivatives that this compound likely interacts with its targets to induce changes in their activity . For instance, by inhibiting the activity of certain kinases, it could potentially disrupt cell cycle progression or alter cell volume regulation .

Biochemical Pathways

Given the known targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume control .

Result of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may have potential anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Analyse Biochimique

Biochemical Properties

Indazole derivatives have been found to possess anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Cellular Effects

Indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Molecular Mechanism

Indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Propriétés

IUPAC Name |

1-benzyl-3-methyl-4,5,6,7-tetrahydroindazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3.2ClH/c1-11-15-13(16)8-5-9-14(15)18(17-11)10-12-6-3-2-4-7-12;;/h2-4,6-7,13H,5,8-10,16H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEKEFQSOBVXLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(CCC2)N)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3~{S})-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1~{H}-indol-3-yl]-5-oxidanyl-2,3-dihydroisoindol-1-one](/img/structure/B2544941.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2544948.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2544949.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2544953.png)

![6-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2544954.png)

![2-(benzylthio)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544956.png)

![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide](/img/structure/B2544962.png)